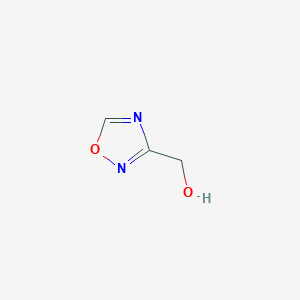
(1,2,4-Oxadiazol-3-yl)methanol
Overview
Description
Synthesis Analysis
Various substituted azetidin-2-one derivatives have been identified as immunostimulating and antimicrobial, as well as their antioxidant activity. 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis
The molecular structure of “(1,2,4-Oxadiazol-3-yl)methanol” is complex and involves a five-membered ring structure. More detailed information about its molecular structure can be found in the references .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are complex and involve various factors .Scientific Research Applications
Photochemical Behavior
The photochemical behavior of 1,2,4-oxadiazole derivatives, including (1,2,4-Oxadiazol-3-yl)methanol, has been a subject of study. Research has shown that these compounds undergo photoisomerization to 1,3,4-oxadiazoles, possibly through a ring contraction–expansion route when irradiated at specific wavelengths (Buscemi, Cicero, Vivona, & Caronna, 1988). Additionally, these compounds can form open chain products derived from the reaction with a nucleophilic solvent when irradiated (Buscemi, Cicero, Vivona, & Caronna, 1988).
Synthesis of Derivatives
1,2,4-oxadiazoles and their derivatives, like this compound, are used in the development of new pharmaceuticals and functional materials. A study demonstrated a catalyst-free reaction yielding 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives, showcasing the versatility of these compounds in chemical synthesis (Liu, Zhai, Lian, Li, & Wang, 2015).
Application in Anticancer Research
A study on 1,2,4-oxadiazole derivatives, which may include compounds similar to this compound, involved a 3D QSAR study and synthesis of new molecules with potential anticancer activity. The results indicated the discovery of new 1,2,4-oxadiazole-based anticancer drugs, highlighting the significance of these compounds in medicinal chemistry (Vaidya et al., 2020).
Supramolecular Architecture
The crystal packing of 1,2,4-oxadiazole derivatives, which includes this compound, has been analyzed to understand the role of non-covalent interactions in their supramolecular architectures. This study provides insights into how these compounds interact at the molecular level, which is crucial for understanding their behavior in various applications (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antidepressant Activity
Research into 1,3,4-oxadiazole derivatives, related to this compound, demonstrated their potential as antidepressants. The study synthesized these compounds and evaluated their in vivo antidepressant activity, highlighting another important pharmaceutical application (Gatphoh et al., 2022).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been studied for their potential against Trypanosoma cruzi cysteine protease cruzain .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to have a broad spectrum of biological activities, including anti-infective properties . The mode of action of these compounds often involves interaction with their targets, leading to changes in the biological function of the target .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of agricultural biological activities . They have been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Result of Action
1,2,4-oxadiazole derivatives have been shown to have a broad spectrum of biological activities, including anti-infective properties .
Biochemical Analysis
Biochemical Properties
(1,2,4-Oxadiazol-3-yl)methanol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit significant antibacterial and antifungal properties by interacting with bacterial and fungal enzymes, thereby inhibiting their growth . Additionally, this compound has been found to interact with certain proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which play a key role in programmed cell death . Furthermore, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The impact of this compound on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins through hydrogen bonds and hydrophobic interactions, leading to conformational changes that either inhibit or activate their activity . For instance, it has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and continued modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anti-inflammatory properties, without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in efficacy up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . The metabolic pathways of this compound also involve interactions with cofactors such as NADH and FAD, which facilitate the redox reactions required for its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity to tissue-specific proteins, and the presence of transporters that mediate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and the nucleus, through targeting signals and post-translational modifications . The localization of this compound within these organelles allows it to exert its effects on mitochondrial function and gene expression, respectively.
properties
IUPAC Name |
1,2,4-oxadiazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-1-3-4-2-7-5-3/h2,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDNYIYWXSFKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154990-12-1 | |
| Record name | (1,2,4-oxadiazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





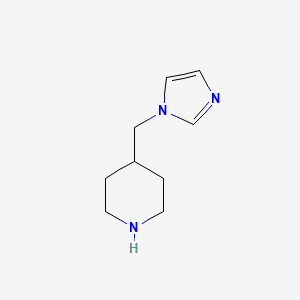
![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)
![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)
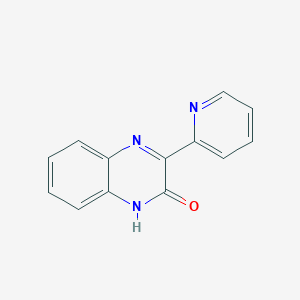
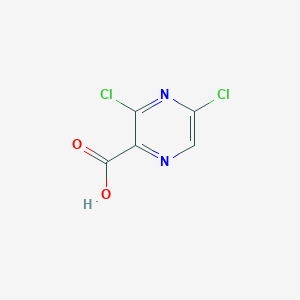
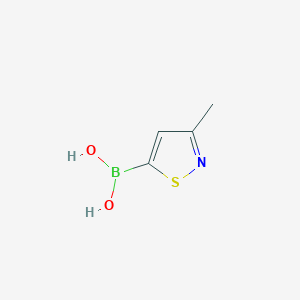

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)
